molecular formula C21H23NO4 B613574 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid CAS No. 169566-81-8

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Cat. No. B613574
M. Wt: 353,41 g/mole
InChI Key:
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Description

The compound appears to be a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has an amino acid moiety attached to it, suggesting that it might be used in peptide synthesis or related fields.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the fluorene group, followed by the introduction of the amino acid moiety. The exact method would depend on the specific conditions and reagents used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluorene group, which is a three-ring system with a five-membered ring fused to two six-membered rings. The amino acid moiety would add additional complexity to the structure.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene group and the amino acid moiety. The fluorene group is relatively stable, but could potentially undergo reactions at the aromatic rings. The amino acid moiety could participate in reactions typical of amino acids, such as peptide bond formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorene group might increase its hydrophobicity, while the amino acid moiety could potentially form hydrogen bonds.


Scientific Research Applications

  • HPLC and Fluorescent Detection

    • Field : Analytical Chemistry
    • Application : The Fmoc group acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This allows for the separation and detection of amines in a sample.
    • Method : The Fmoc group is used to derivatize the amines before they are injected into the HPLC system. The derivatized amines can then be separated based on their interaction with the column and detected based on their fluorescence .
    • Results : This method allows for the sensitive and selective detection of amines in a sample .
  • Synthesis of Fmoc Amino Acid Azides

    • Field : Organic Chemistry
    • Application : The Fmoc group is used in the synthesis of Fmoc amino acid azides . These compounds are useful in peptide synthesis.
    • Method : The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
  • Derivatizing Amino Acids for HPLC Analysis

    • Field : Analytical Chemistry
    • Application : The Fmoc group is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis . This allows for the separation and detection of amino acids in a sample.
    • Method : The Fmoc group is used to derivatize the amino acids before they are injected into the HPLC system. The derivatized amino acids can then be separated based on their interaction with the column .
    • Results : This method allows for the sensitive and selective detection of amino acids in a sample .
  • Synthesis of Other Fmoc Amino Acids

    • Field : Organic Chemistry
    • Application : The Fmoc group is used in the synthesis of other Fmoc amino acids . These compounds are useful in peptide synthesis.
    • Method : The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results : The Fmoc amino acids are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
  • Peptide Synthesis

    • Field : Biochemistry
    • Application : The Fmoc group is used in the synthesis of peptides . These compounds are useful in peptide synthesis.
    • Method : The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results : The Fmoc amino acids are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
  • Derivatizing Amino Acids for HPLC Analysis

    • Field : Analytical Chemistry
    • Application : The Fmoc group is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis . This allows for the separation and detection of amino acids in a sample.
    • Method : The Fmoc group is used to derivatize the amino acids before they are injected into the HPLC system. The derivatized amino acids can then be separated based on their interaction with the column .
    • Results : This method allows for the sensitive and selective detection of amino acids in a sample .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict its toxicity or environmental impact.


Future Directions

The potential applications of this compound would likely depend on its specific properties and reactivity. It could potentially be used in the synthesis of more complex molecules, or in biological research if it has interesting interactions with biological systems.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and applications could vary. For more specific information, further research or experimental studies would be needed.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZXIRZNQCCNN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

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